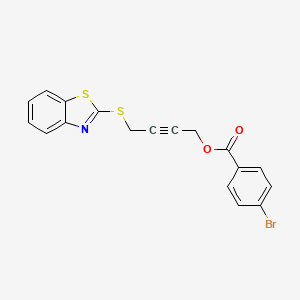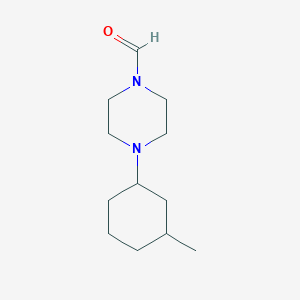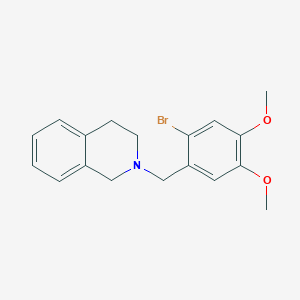![molecular formula C22H25NO4 B5005692 ethyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5005692.png)
ethyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate, also known as IBOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBOPA is a type of acrylate that is commonly used in the synthesis of polymers and other organic compounds.
作用機序
The mechanism of action of ethyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate is not fully understood. However, it is believed that this compound acts as a crosslinking agent in the synthesis of polymers. This compound reacts with other monomers to form a polymer chain, which can then crosslink with other chains to form a stable polymer network.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is relatively non-toxic and does not have any significant adverse effects on living organisms.
実験室実験の利点と制限
Ethyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound can be used as a monomer in the synthesis of various polymers, which can be tailored to specific applications. However, this compound has some limitations, including its relatively high cost and limited availability.
将来の方向性
There are several potential future directions for research on ethyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate. One of the most significant areas of research is in the development of new polymers using this compound as a monomer. These polymers can have applications in various fields such as drug delivery, tissue engineering, and coatings. Another potential area of research is in the optimization of the synthesis method for this compound to improve its yield and reduce its cost. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential for various applications in scientific research. This compound can be synthesized using a relatively simple method and has a high purity. This compound can be used as a monomer in the synthesis of various polymers, which can be tailored to specific applications. While there is limited information available on the biochemical and physiological effects of this compound, studies have shown that it is relatively non-toxic. Further research is needed to fully understand the potential applications of this compound and to optimize its synthesis method.
合成法
The synthesis of ethyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate involves the reaction between 4-isobutoxybenzoic acid and ethyl acrylate in the presence of a catalyst. The reaction takes place under reflux conditions and yields this compound as a white solid. The purity of this compound can be improved through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
Ethyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate has been found to have various applications in scientific research. One of the most significant applications of this compound is in the synthesis of polymers. This compound can be used as a monomer in the synthesis of various polymers such as polyacrylates and polyesters. These polymers have applications in various fields such as drug delivery, tissue engineering, and coatings.
特性
IUPAC Name |
ethyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-26-22(25)20(14-17-8-6-5-7-9-17)23-21(24)18-10-12-19(13-11-18)27-15-16(2)3/h5-14,16H,4,15H2,1-3H3,(H,23,24)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZWYNWHWRVNNN-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5005616.png)

![3-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine](/img/structure/B5005623.png)
![ethyl 6'-amino-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5005635.png)

![1-[3-amino-2-(4-bromobenzoyl)-6-methyl-4-(3-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone](/img/structure/B5005646.png)
![5-[3-(1H-pyrazol-3-yl)phenyl]-N-3-pyridinyl-2-furamide trifluoroacetate](/img/structure/B5005647.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005653.png)
![2-[(2-fluorobenzoyl)amino]-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5005659.png)
![1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]piperidine oxalate](/img/structure/B5005665.png)
![(2-chloro-4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B5005670.png)

![3-chloro-4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5005677.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B5005685.png)